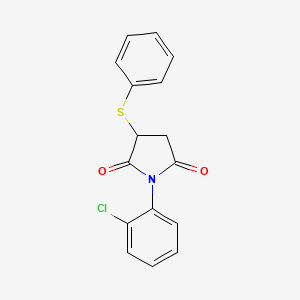![molecular formula C17H19N3O2S2 B12886048 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]- CAS No. 651307-18-5](/img/structure/B12886048.png)
5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that features a combination of isoquinoline, sulfonamide, and thiophene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide likely involves multiple steps:
Formation of Isoquinoline Derivative: Starting with isoquinoline, sulfonation can be achieved using reagents like chlorosulfonic acid to introduce the sulfonamide group.
Thiophene Introduction: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction, using thiophene and an appropriate acyl chloride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions could occur at the aminoethyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential as a ligand in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isoquinoline and sulfonamide groups are known to interact with various biological molecules, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-N-(2-phenylethyl)isoquinoline-5-sulfonamide: Similar structure but with a phenyl group instead of thiophene.
N-(2-Aminoethyl)-N-(2-(furan-2-yl)ethyl)isoquinoline-5-sulfonamide: Similar structure but with a furan group instead of thiophene.
Uniqueness
The presence of the thiophene moiety in N-(2-Aminoethyl)-N-(2-(thiophen-2-yl)ethyl)isoquinoline-5-sulfonamide may confer unique electronic properties, potentially enhancing its reactivity or binding affinity in biological systems.
特性
CAS番号 |
651307-18-5 |
|---|---|
分子式 |
C17H19N3O2S2 |
分子量 |
361.5 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N-(2-thiophen-2-ylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C17H19N3O2S2/c18-8-11-20(10-7-15-4-2-12-23-15)24(21,22)17-5-1-3-14-13-19-9-6-16(14)17/h1-6,9,12-13H,7-8,10-11,18H2 |
InChIキー |
FQLGBXUANVGICN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=CS3)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


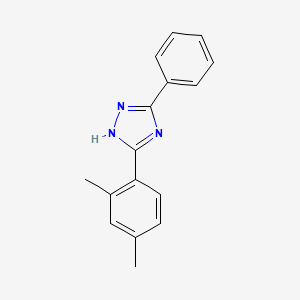
![2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12885973.png)

![2-(Difluoromethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12885979.png)
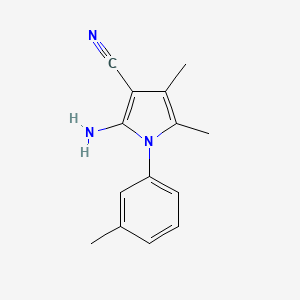
![ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate](/img/structure/B12885981.png)
![2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885984.png)


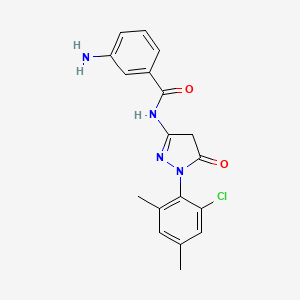

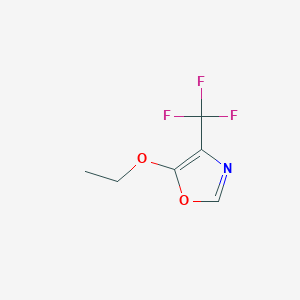
![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
